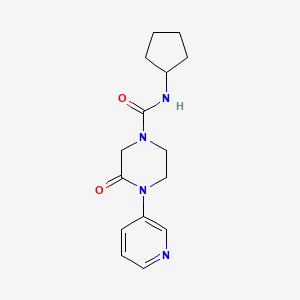

N-cyclopentyl-3-oxo-4-(pyridin-3-yl)piperazine-1-carboxamide

Description

Properties

IUPAC Name |

N-cyclopentyl-3-oxo-4-pyridin-3-ylpiperazine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N4O2/c20-14-11-18(15(21)17-12-4-1-2-5-12)8-9-19(14)13-6-3-7-16-10-13/h3,6-7,10,12H,1-2,4-5,8-9,11H2,(H,17,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKXNOALJVVOUKK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NC(=O)N2CCN(C(=O)C2)C3=CN=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopentyl-3-oxo-4-(pyridin-3-yl)piperazine-1-carboxamide typically involves the following steps:

Formation of the Piperazine Ring: The piperazine ring can be synthesized through cyclization reactions involving 1,2-diamine derivatives and sulfonium salts.

Substitution with Pyridine: The pyridine moiety is introduced through nucleophilic substitution reactions, often using pyridine derivatives as starting materials.

Introduction of the Cyclopentyl Group: The cyclopentyl group is added via alkylation reactions, where cyclopentyl halides react with the piperazine ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:

Batch Reactors: For controlled reaction conditions and scalability.

Continuous Flow Reactors: For efficient and consistent production.

Chemical Reactions Analysis

Oxidation Reactions

The cyclopentyl and pyridine moieties undergo oxidation under controlled conditions:

| Reaction | Reagents/Conditions | Product | Source |

|---|---|---|---|

| Cyclopentyl oxidation | KMnO₄ (acidic) or H₂O₂ (catalytic) | Cyclopentanone or carboxylic acid derivatives | |

| Pyridine ring epoxidation | mCPBA (meta-chloroperbenzoic acid) | Epoxide formation at pyridine C3-C4 |

Key Findings :

-

Oxidation of the cyclopentyl group to ketones or acids occurs selectively under acidic conditions.

-

Epoxidation of the pyridine ring is feasible but requires electron-withdrawing substituents to activate the π-system.

Reduction Reactions

The 3-oxo group on the piperazine ring is susceptible to reduction:

Key Findings :

-

NaBH₄ selectively reduces the ketone to a secondary alcohol without affecting the carboxamide.

-

Full hydrogenation of the pyridine ring is challenging due to steric hindrance from the cyclopentyl group .

Substitution Reactions

The pyridine and piperazine nitrogen atoms participate in nucleophilic substitutions:

Key Findings :

-

SNAr reactions at the pyridine C4 position require activation via electron-withdrawing groups (e.g., nitro) .

-

Alkylation of the piperazine nitrogen proceeds efficiently in polar aprotic solvents like DMF.

Piperazine Ring Functionalization

The piperazine core undergoes cyclization and cross-coupling:

| Reaction | Reagents/Conditions | Product | Source |

|---|---|---|---|

| Heck coupling | Pd(OAc)₂, PPh₃, K₂CO₃, DMF, 100°C | Aryl-substituted piperazines | |

| Amide bond formation | EDCl, HOBt, DIPEA, CH₂Cl₂ | Carboxamide-linked hybrids |

Key Findings :

-

Heck coupling introduces aryl groups at the piperazine C2 position with high regioselectivity .

-

Amide coupling reagents like EDCl/HOBt enable conjugation with heterocyclic acids .

Stability Under Hydrolytic Conditions

The carboxamide group exhibits pH-dependent hydrolysis:

| Condition | Outcome | Byproducts | Source |

|---|---|---|---|

| Acidic (HCl, 1M, reflux) | Cleavage to cyclopentylamine + piperazine acid | CO₂, NH₃ | |

| Basic (NaOH, 1M, 60°C) | Degradation to pyridine-3-carboxylic acid | Cyclopentanol |

Key Findings :

-

Hydrolysis under acidic conditions releases cyclopentylamine, making the compound unsuitable for prolonged storage in low-pH environments.

Scientific Research Applications

Antitubercular Activity

Research indicates that N-cyclopentyl-3-oxo-4-(pyridin-3-yl)piperazine-1-carboxamide and similar compounds exhibit significant anti-tubercular activity against Mycobacterium tuberculosis H37Ra. The mechanism of action involves interaction with specific biochemical pathways critical for the survival of the bacteria, making it a candidate for further drug development aimed at treating tuberculosis.

Inhibition of Protein Kinases

Compounds with similar structures have been identified as potent inhibitors of various protein kinases, including p38α MAP kinase. The optimization of these compounds has been guided by structural studies, leading to improved pharmacological properties such as solubility and binding affinity. This suggests that N-cyclopentyl-3-oxo-4-(pyridin-3-yl)piperazine-1-carboxamide could be developed as a therapeutic agent targeting inflammatory diseases and cancer .

Antioxidant Potential

In vitro assays have demonstrated the antioxidant properties of compounds related to N-cyclopentyl-3-oxo-4-(pyridin-3-yl)piperazine-1-carboxamide. These assays measure the ability of the compounds to scavenge free radicals, which is crucial for developing treatments for oxidative stress-related conditions .

Synthesis and Production

The industrial synthesis of N-cyclopentyl-3-oxo-4-(pyridin-3-yl)piperazine-1-carboxamide typically involves several steps:

- Formation of the Piperazine Ring : Achieved through cyclization reactions involving 1,2-diamine derivatives.

- Substitution with Pyridine : Introduced via nucleophilic substitution reactions.

- Introduction of the Cyclopentyl Group : Added through alkylation reactions with cyclopentyl halides.

Large-scale production may utilize batch or continuous flow reactors to optimize yield and purity.

Case Study 1: Anti-Tubercular Screening

In a study assessing various piperazine derivatives, N-cyclopentyl-3-oxo-4-(pyridin-3-yl)piperazine-1-carboxamide was tested against Mycobacterium tuberculosis. Results showed notable inhibition, suggesting its potential as a lead compound in anti-tubercular drug development.

Case Study 2: Kinase Inhibition

A series of modifications on related compounds were evaluated for their ability to inhibit p38α MAP kinase. Structural insights from X-ray crystallography guided the design process, leading to candidates that demonstrated improved efficacy in preclinical models .

Mechanism of Action

The mechanism of action of N-cyclopentyl-3-oxo-4-(pyridin-3-yl)piperazine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it has been shown to inhibit the growth of Mycobacterium tuberculosis by interfering with essential metabolic pathways .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogs

Core Scaffold Variations

The piperazine-1-carboxamide moiety is a common pharmacophore in medicinal chemistry. Key structural variations among analogs include:

- Cyclopentyl vs. Cyclohexyl: The cyclopentyl group in the target compound may confer improved steric fit compared to the cyclohexylethoxy group in TM22 (), which showed 87% yield in synthesis .

- Carboxamide Linkage: Pyridin-3-yl vs. Other Aromatic Groups: The pyridin-3-yl group in the target compound contrasts with the 3-cyanophenyl group in 22f (), which exhibited 70% yield and distinct electronic properties .

Pharmacological Profiles

Table 1: Key Pharmacological Comparisons

- PPARγ Affinity : Compounds 6 and 7 () share a pyridyl sulfonamide unit and exhibit Gold Scores comparable to INT131 (90.65), suggesting similar ligand efficiency .

- Enzyme Inhibition : GNF2133 () demonstrates the impact of ethyl and tetrahydro-2H-pyran groups on DYRK1A selectivity, a trait absent in the target compound .

Binding Interactions and Selectivity

Hydrogen Bonding and Docking

- Compounds 6 & 7 (): Hydrogen bonding scores of 6.11 and 7.42, respectively, correlate with PPARγ binding. The target compound’s 3-oxo group may mimic these interactions .

- Piperazine-Urea Derivatives (): Demonstrated flipped amide orientations compared to benzimidazole-amides, suggesting scaffold-dependent binding modes in MLLT1 .

Selectivity Modulators

- Halogenation : Fluorinated analogs (e.g., 54 and 55 in ) showed altered pharmacokinetics, with ^19F NMR confirming stability .

Biological Activity

N-cyclopentyl-3-oxo-4-(pyridin-3-yl)piperazine-1-carboxamide, a compound with significant potential in pharmacology, has been studied for its biological activity, particularly in cancer treatment. This article explores its mechanisms of action, efficacy in various studies, and relevant pharmacokinetic properties.

Chemical Structure and Properties

The compound is characterized by the following molecular structure:

- Molecular Formula : C14H22N4O2

- Molecular Weight : 278.35 g/mol

- CAS Number : 571188-82-4

This compound belongs to a class of piperazine derivatives that have shown promise in the inhibition of various kinases involved in cell proliferation.

N-cyclopentyl-3-oxo-4-(pyridin-3-yl)piperazine-1-carboxamide primarily acts as a selective inhibitor of cyclin-dependent kinases (CDKs), particularly CDK4 and CDK6. These kinases are crucial for cell cycle regulation, and their inhibition can lead to cell cycle arrest and apoptosis in malignant cells. The compound has demonstrated potent inhibitory effects on tumor cell lines, making it a candidate for cancer therapy.

In Vitro Studies

In vitro assays have shown that N-cyclopentyl-3-oxo-4-(pyridin-3-yl)piperazine-1-carboxamide exhibits:

- IC50 Values :

- Against MDA-MB-231 (triple-negative breast cancer) cell line:

- Against MCF7 (breast cancer) cell line:

These values indicate a strong capacity to inhibit cancer cell proliferation while showing significantly less effect on non-cancerous cells (MCF10A), suggesting a favorable therapeutic window for selective targeting of tumor cells .

In Vivo Studies

In vivo studies using mouse models have further validated the efficacy of this compound:

- Tumor Growth Inhibition : In xenograft models, the compound inhibited tumor growth effectively, demonstrating a reduction in phosphorylated retinoblastoma protein (Rb) levels, which is associated with reduced cell proliferation.

- Metastasis Prevention : Treatment with the compound resulted in decreased lung metastasis in mice injected with MDA-MB-231 cells, showcasing its potential as an anti-metastatic agent .

Pharmacokinetic Properties

The pharmacokinetic profile of N-cyclopentyl-3-oxo-4-(pyridin-3-yl)piperazine-1-carboxamide has been assessed through various parameters:

| Parameter | Value |

|---|---|

| Oral Bioavailability (F) | 31.8% |

| Clearance Rate | 82.7 ± 1.97 mL/h/kg |

| Acute Toxicity (in mice) | No toxicity at 2000 mg/kg |

These parameters suggest that the compound has a reasonable bioavailability and safety profile for further development as an anticancer agent .

Case Studies and Clinical Relevance

Several studies have highlighted the clinical relevance of compounds similar to N-cyclopentyl-3-oxo-4-(pyridin-3-yl)piperazine-1-carboxamide:

- Palbociclib (PD0332991) : A closely related compound that has entered clinical trials for breast cancer treatment showed promising results in stabilizing disease progression in patients with ER-positive tumors .

- Combination Therapies : Ongoing research is exploring the efficacy of this compound in combination with other therapeutic agents to enhance its anticancer effects and overcome resistance mechanisms observed in various cancers.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for N-cyclopentyl-3-oxo-4-(pyridin-3-yl)piperazine-1-carboxamide, and how are key intermediates characterized?

- Methodology :

- Step 1 : Piperazine ring formation via cyclization of ethylenediamine derivatives with dihaloalkanes under basic conditions (e.g., K₂CO₃ in DMF at 80°C) .

- Step 2 : Functionalization of the piperazine core: Introduce the pyridin-3-yl group via nucleophilic substitution (e.g., using 3-bromopyridine and Pd-catalyzed coupling) .

- Step 3 : Carboxamide formation: React the cyclopentylamine moiety with activated carbonyl intermediates (e.g., using EDCI/HOBt coupling agents) .

- Characterization : Confirm intermediates via LC-MS (≥98% purity) and ¹H/¹³C NMR (e.g., δ 7.4–8.2 ppm for pyridine protons) .

Q. How is the crystal structure of piperazine-carboxamide derivatives validated, and what conformational data are critical?

- Methodology :

- X-ray crystallography : Single-crystal diffraction (Mo-Kα radiation, λ = 0.71073 Å) at 293 K. Key parameters: chair conformation of the piperazine ring (torsion angles <5° deviation), hydrogen-bonding networks (N–H⋯O, 2.8–3.2 Å) .

- Validation : R-factor ≤0.061, wR-factor ≤0.187, and data-to-parameter ratio >18 .

Q. What in vitro assays are used to screen the biological activity of this compound?

- Methodology :

- Receptor binding : Radioligand displacement assays (e.g., using ³H-labeled antagonists) to assess affinity for GPCRs .

- Enzyme inhibition : Kinetic assays (IC₅₀ determination) with fluorogenic substrates for proteases or kinases .

- Cytotoxicity : MTT assays in cancer cell lines (e.g., IC₅₀ values reported in μM range) .

Advanced Research Questions

Q. How can computational methods optimize the synthesis of N-cyclopentyl-3-oxo-4-(pyridin-3-yl)piperazine-1-carboxamide?

- Methodology :

- Reaction path search : Quantum chemical calculations (DFT at B3LYP/6-31G* level) to predict transition states and intermediates .

- Condition screening : Machine learning models trained on historical data (e.g., solvent polarity, catalyst loading) to prioritize high-yield conditions .

- Example : Predicted activation energy for Pd-catalyzed coupling reduced by 12 kcal/mol using DMF vs. THF .

Q. How to resolve contradictions in biological assay data (e.g., varying IC₅₀ values across studies)?

- Methodology :

- Assay standardization : Control for pH, temperature, and cell passage number .

- Metabolite interference : Use LC-MS/MS to quantify compound stability in assay media .

- Orthogonal validation : Compare results from SPR (surface plasmon resonance) and ITC (isothermal titration calorimetry) to confirm binding affinities .

Q. What strategies improve the metabolic stability of this compound in preclinical studies?

- Methodology :

- Structural modulation : Introduce electron-withdrawing groups (e.g., -CF₃) on the pyridine ring to reduce CYP450 oxidation .

- Prodrug design : Mask the carboxamide as an ester to enhance oral bioavailability .

- In vitro ADME : Microsomal stability assays (human liver microsomes, t₁/₂ >60 min desirable) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.